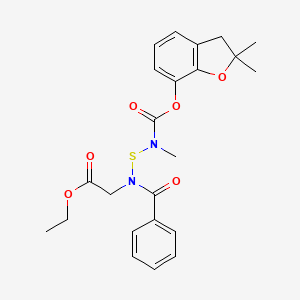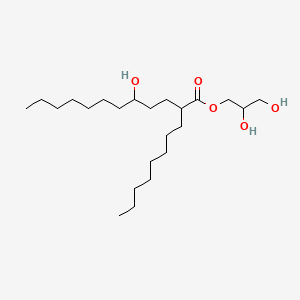
9-Octadecenoic acid, 12-hydroxy-, (R-(Z))-, ester with 1,2,3-propanetriol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol is a complex organic compound that belongs to the class of fatty acid esters. This compound is known for its unique structural properties, which include a hydroxyl group and an unsaturated bond in the fatty acid chain, as well as a glycerol backbone. These features make it a valuable substance in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol typically involves the esterification of (Z,12R)-12-hydroxyoctadec-9-enoic acid with propane-1,2,3-triol (glycerol). This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the removal of water, which drives the reaction towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous esterification process. This involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized to achieve high yields and purity, often employing vacuum distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
(Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The unsaturated bond can be reduced to form a saturated fatty acid ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated fatty acid esters.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学研究应用
(Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of cell membranes.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of biodegradable polymers and as an emulsifying agent in cosmetics and food products.
作用机制
The mechanism of action of (Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol involves its interaction with various molecular targets and pathways:
Lipid Metabolism: It can be incorporated into lipid bilayers, affecting membrane fluidity and function.
Signal Transduction: The hydroxyl group and unsaturated bond can participate in signaling pathways, influencing cellular responses.
Drug Delivery: Its ability to form stable emulsions makes it an effective carrier for hydrophobic drugs, enhancing their solubility and bioavailability.
相似化合物的比较
Similar Compounds
Glyceryl monostearate: Similar in structure but lacks the unsaturated bond and hydroxyl group.
Glyceryl tristearate: A fully saturated analog with three stearic acid chains.
Ricinoleic acid esters: Contain a hydroxyl group but differ in the position and configuration of the unsaturated bond.
Uniqueness
(Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol is unique due to its specific configuration (Z,12R) and the presence of both a hydroxyl group and an unsaturated bond. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
58561-47-0 |
|---|---|
分子式 |
C23H46O5 |
分子量 |
402.6 g/mol |
IUPAC 名称 |
2,3-dihydroxypropyl 5-hydroxy-2-octyldodecanoate |
InChI |
InChI=1S/C23H46O5/c1-3-5-7-9-11-12-14-20(23(27)28-19-22(26)18-24)16-17-21(25)15-13-10-8-6-4-2/h20-22,24-26H,3-19H2,1-2H3 |
InChI 键 |
OBTIXPYWUOHRHI-UHFFFAOYSA-N |
手性 SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O)O.C(C(CO)O)O |
规范 SMILES |
CCCCCCCCC(CCC(CCCCCCC)O)C(=O)OCC(CO)O |
相关CAS编号 |
68936-89-0 29894-35-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


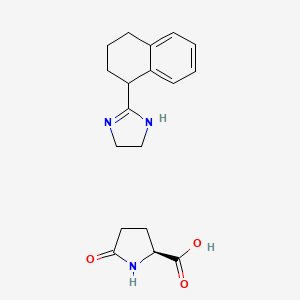
![2-[(4S)-4-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-2,6-dioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B12696276.png)
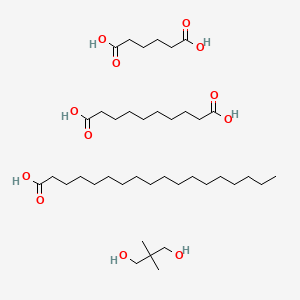

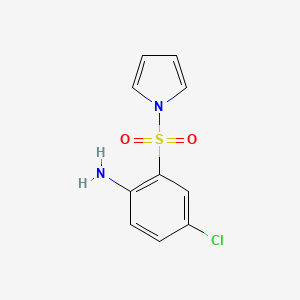

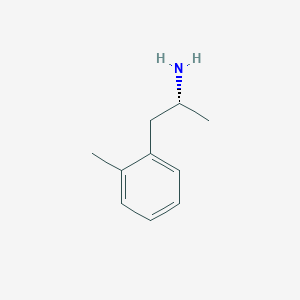
![N,N-dimethyl-2-[1-(4-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride](/img/structure/B12696294.png)
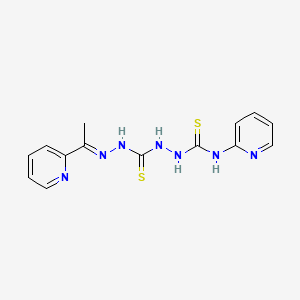

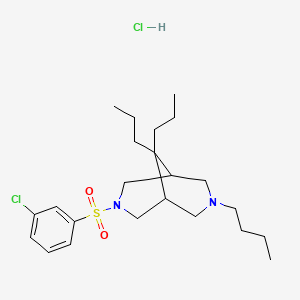
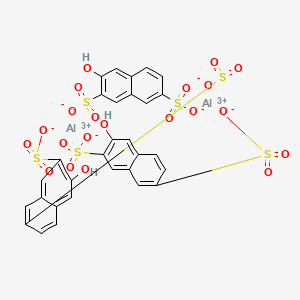
![5-chloro-2-(2,4-dichlorophenoxy)phenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12696328.png)
